molecular formula C11H11N3S B100149 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol CAS No. 69789-34-0

3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol

Cat. No. B100149
CAS RN: 69789-34-0
M. Wt: 217.29 g/mol
InChI Key: ACYJBISTTHXMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that has been used to create animal models of Parkinson's disease, which is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.

Scientific Research Applications

3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol has been widely used to create animal models of Parkinson's disease. The administration of 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol to animals results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms such as tremors, rigidity, and bradykinesia. 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models of Parkinson's disease have been used to study the pathogenesis of the disease, test potential therapies, and develop new drugs.

Mechanism Of Action

3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. MPP+ accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.

Biochemical And Physiological Effects

3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced neurotoxicity in animals results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms. The biochemical and physiological effects of 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced neurotoxicity include oxidative stress, mitochondrial dysfunction, and inflammation.

Advantages And Limitations For Lab Experiments

3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models of Parkinson's disease have several advantages for laboratory experiments. They are relatively easy to create and replicate, and they closely mimic the pathogenesis of human Parkinson's disease. However, there are also several limitations to using 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models, including the fact that they do not fully replicate the human disease, and there is a lack of consensus on the optimal dosing and administration of 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol.

Future Directions

There are several future directions for 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol research. One area of research is the development of new therapies that can prevent or reverse 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced neurotoxicity. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease early in its course. Additionally, 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models can be used to study the role of environmental toxins in the pathogenesis of Parkinson's disease and to test potential neuroprotective agents.
Conclusion:
In conclusion, 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol is a potent neurotoxin that has been extensively studied for its scientific research applications. 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models of Parkinson's disease have been used to study the pathogenesis of the disease, test potential therapies, and develop new drugs. While there are several advantages to using 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models, there are also several limitations, and future research is needed to develop new therapies and identify biomarkers for early diagnosis.

Synthesis Methods

3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol can be synthesized by the reaction of 3-methylpyridine with thioacetamide in the presence of hydrogen peroxide. The resulting product is then treated with hydrochloric acid to obtain 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol hydrochloride. The purity of the compound can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

properties

CAS RN

69789-34-0

Product Name

3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

3-[(3-methylpyridin-2-yl)amino]-1H-pyridine-2-thione

InChI

InChI=1S/C11H11N3S/c1-8-4-2-6-12-10(8)14-9-5-3-7-13-11(9)15/h2-7H,1H3,(H,12,14)(H,13,15)

InChI Key

ACYJBISTTHXMLL-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NC2=CC=CNC2=S

Canonical SMILES

CC1=C(N=CC=C1)NC2=CC=CNC2=S

Origin of Product

United States

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